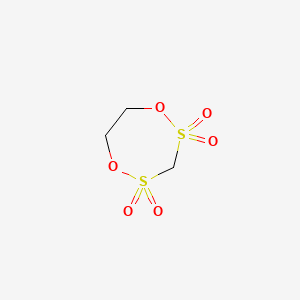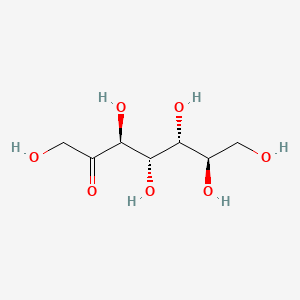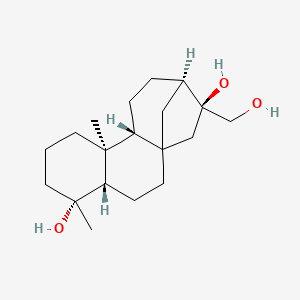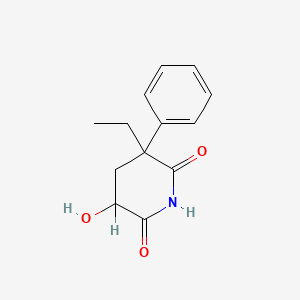
Cyclodisone
Übersicht
Beschreibung
Cyclodisone is a small molecule drug known for its potent antitumor properties. It is classified as a DNA alkylating agent, which means it can form covalent bonds with DNA, leading to DNA damage and cell death. This compound has been studied extensively for its potential use in cancer therapy, particularly for its ability to induce DNA cross-links and strand breaks in tumor cells .
Vorbereitungsmethoden
The synthesis of Cyclodisone involves several steps, typically starting with the formation of a heterocyclic ring structure. The key synthetic route includes the reaction of specific sulfur-containing compounds with oxygen donors under controlled conditions. Industrial production methods focus on optimizing yield and purity, often involving high-pressure and high-temperature reactions to ensure the complete formation of the desired product .
Analyse Chemischer Reaktionen
Cyclodison unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit DNA betreffen. Zu den wichtigsten Reaktionstypen gehören:
Oxidation: Cyclodison kann oxidiert werden, um Sulfoxide und Sulfone zu bilden, die reaktivere Zwischenprodukte sind.
Reduktion: Reduktionsreaktionen können Cyclodison in seine ursprüngliche Thiolform zurückverwandeln.
Substitution: Nukleophile Substitutionsreaktionen können auftreten, wobei Nukleophile spezifische Atome oder Gruppen innerhalb des Cyclodison-Moleküls ersetzen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.
Wissenschaftliche Forschungsanwendungen
Cyclodison hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um DNA-Alkylierungs- und Quervernetzungsmechanismen zu untersuchen.
Biologie: Forscher verwenden Cyclodison, um die zellulären Reaktionen auf DNA-Schäden zu untersuchen, darunter DNA-Reparaturwege und Apoptose.
Medizin: Cyclodison wird als potenzielles Chemotherapeutikum zur Behandlung verschiedener Krebsarten untersucht, insbesondere solcher, die gegen andere Formen der Chemotherapie resistent sind.
5. Wirkmechanismus
Cyclodison übt seine Wirkungen aus, indem es kovalente Bindungen mit DNA bildet, was zur Bildung von DNA-Quervernetzungen und Strangbrüchen führt. Diese DNA-Läsionen stören die DNA-Replikation und -Transkription und lösen letztendlich den Zelltod aus. Die primären molekularen Ziele von Cyclodison sind die nukleophilen Stellen an DNA-Basen, insbesondere Guanin. Zu den an seinem Wirkmechanismus beteiligten Wegen gehören die Aktivierung von DNA-Schadensantwortwegen und die Induktion von Apoptose .
Wirkmechanismus
Cyclodisone exerts its effects by forming covalent bonds with DNA, leading to the formation of DNA cross-links and strand breaks. These DNA lesions interfere with DNA replication and transcription, ultimately triggering cell death. The primary molecular targets of this compound are the nucleophilic sites on DNA bases, particularly guanine. The pathways involved in its mechanism of action include the activation of DNA damage response pathways and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Cyclodison ist im Vergleich zu anderen DNA-Alkylierungsmitteln aufgrund seiner spezifischen Struktur und Reaktivität einzigartig. Zu ähnlichen Verbindungen gehören:
1,5,2,4-Dioxadithiocane-2,2,4,4-tetraoxid: Diese Verbindung ist strukturell ähnlich zu Cyclodison und bildet ebenfalls DNA-Quervernetzungen, weist aber unterschiedliche Toxizitätsprofile auf.
1,5,2,4-Dioxadithionane-2,2,4,4-tetraoxid: Ein weiteres strukturelles Analogon, das im Vergleich zu Cyclodison unterschiedliche Toxizitätsgrade und DNA-Quervernetzungseffizienz zeigt.
Die einzigartige Fähigkeit von Cyclodison, stabile DNA-Addukte zu bilden, und seine spezifische Reaktivität machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O6S2/c4-10(5)3-11(6,7)9-2-1-8-10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIRMSRYCSMGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)CS(=O)(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80244147 | |
| Record name | Cyclodisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80244147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water < 1 (mg/mL), Acetate buffer, pH 4 < 1 (mg/mL), Carbonate buffer, pH 9 < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 10-13 (mg/mL), Ethanol (95%) < 1 (mg/mL), Acetone > 100 (mg/mL), CH3CN > 100 (mg/mL), CHCl3 < 1 (mg/mL), DMSO > 100 (mg/mL), DMF > 100 (mg/mL) | |
| Record name | CYCLODISONE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/348948%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
99591-73-8 | |
| Record name | 1,5,2,4-Dioxadithiepane, 2,2,4,4-tetraoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99591-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclodisone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclodisone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclodisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80244147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLODISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YFV4WN79I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)

